cis-Undec-4-enal
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Overview
Description
cis-Undec-4-enal: is an organic compound with the molecular formula C11H20O . It is a type of unsaturated aldehyde, characterized by the presence of a double bond in the cis configuration at the fourth carbon atom. This compound is known for its distinctive odor, which is often described as citrusy or fruity. It is used in various applications, including flavoring agents and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing cis-Undec-4-enal involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent with an appropriate aldehyde or ketone, followed by hydrolysis to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Undec-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol, cis-Undec-4-enol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Undec-4-enoic acid
Reduction: cis-Undec-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-Undec-4-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of cis-Undec-4-enal involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of biochemical events. For example, in the context of pheromones, it binds to olfactory receptors, leading to signal transduction pathways that result in behavioral responses .
Comparison with Similar Compounds
trans-Undec-4-enal: This is a stereoisomer of cis-Undec-4-enal, differing only in the configuration of the double bond. It has similar chemical properties but may have different biological activities and odors.
Undec-2-enal: Another unsaturated aldehyde with a double bond at the second carbon.
Uniqueness: this compound is unique due to its specific configuration, which imparts distinct chemical and biological properties. Its cis configuration can influence its reactivity and interaction with biological targets, making it valuable in specific applications where other isomers may not be as effective .
Properties
CAS No. |
68820-32-6 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-undec-4-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-8,11H,2-6,9-10H2,1H3/b8-7- |
InChI Key |
QGNDNDFXCNBMKI-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCC=O |
Canonical SMILES |
CCCCCCC=CCCC=O |
Origin of Product |
United States |
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